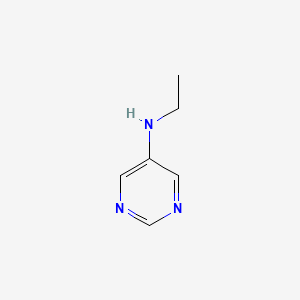
3-(1,3-ベンゾジオキソール-5-イル)-N-(2-プロピニル)アクリルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide (BDP) is an organic compound that has found a variety of applications in the scientific research field. It has been used in many different areas, including synthetic organic chemistry, biochemistry, and medical research. BDP is a synthetic compound that is composed of a benzodioxole ring with a propynyl group attached to the nitrogen atom. This compound is used for a variety of purposes, such as synthesizing other compounds, studying the mechanism of action of drugs, and studying the biochemical and physiological effects of drugs.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide is not fully understood. However, it is thought that the compound acts as a substrate for enzymes involved in the metabolism of drugs. It is also thought that 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide binds to certain proteins and other molecules, which may affect the activity of enzymes and other proteins. Furthermore, 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide may interact with other molecules in the body, such as hormones and neurotransmitters, which may affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide are not fully understood. However, it has been shown to affect the activity of enzymes involved in the metabolism of drugs. It has also been shown to affect the activity of proteins involved in the regulation of gene expression. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide has been shown to interact with other molecules in the body, such as hormones and neurotransmitters, which may affect the activity of enzymes and other proteins.
実験室実験の利点と制限
The main advantage of using 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide in lab experiments is that it is relatively easy to synthesize, and it can be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. However, there are some limitations to using 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide in lab experiments. For example, it is not possible to study the structure-activity relationships of drugs using 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide, and the compound has a low solubility in water, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide. For example, further studies could be conducted to better understand the mechanism of action of the compound and its interaction with other molecules in the body. Additionally, further studies could be conducted to study the structure-activity relationships of drugs using 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide. Finally, further research could be conducted to develop new methods for synthesizing 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide and other compounds.
合成法
3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide can be synthesized through a variety of methods. The most commonly used method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphonium ylide. This reaction is used to form an alkene, which can then be reacted with 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide to form the desired product. Other methods of synthesis include the use of Grignard reagents, the use of lithium-halogen exchange, and the use of modified Wittig reactions.
科学的研究の応用
触媒的プロト脱ボロン化
- 用途: 研究者は、ラジカルアプローチを用いて、1°、2°、および3°アルキルボロン酸エステルの触媒的プロト脱ボロン化について報告しています。 この方法は、以前は知られていなかった正式なアンチマルコフニコフアルケンヒドロメチル化を可能にします .
アルケンのヒドロメチル化
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-2-7-14-13(15)6-4-10-3-5-11-12(8-10)17-9-16-11/h1,3-6,8H,7,9H2,(H,14,15)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDARMWSBOVCRS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
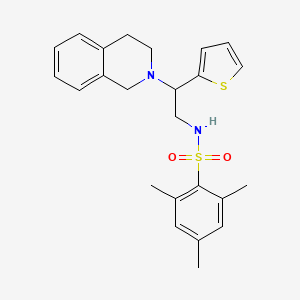
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)
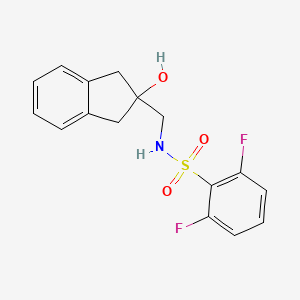
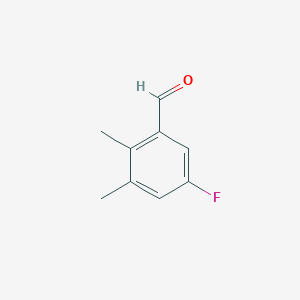
![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)
![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)
![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)
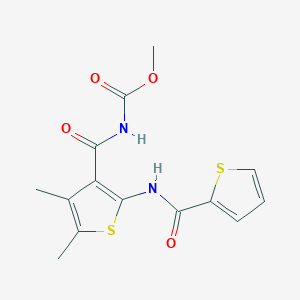
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)
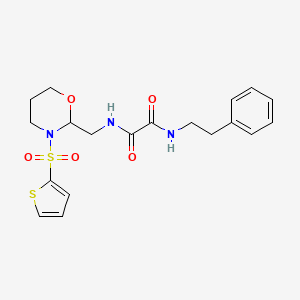
![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)
